molecular formula C14H10N2O2 B11064859 Quinoxaline, 2-phenyl-, 1,4-dioxide CAS No. 5023-53-0

Quinoxaline, 2-phenyl-, 1,4-dioxide

Cat. No.: B11064859
CAS No.: 5023-53-0
M. Wt: 238.24 g/mol
InChI Key: GOSXWFITYSXKPE-UHFFFAOYSA-N
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Description

Quinoxaline, 2-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The presence of the N-oxide functional group in their structure contributes to their high reactivity and potential for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2-phenyl-, 1,4-dioxide typically involves the cyclization of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the condensation of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-phenyl-, 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The N-oxide functional group is particularly reactive and can participate in redox reactions, leading to the formation of different products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinoxaline N-oxides, while reduction reactions yield the corresponding amines .

Mechanism of Action

The mechanism of action of quinoxaline, 2-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. The N-oxide functional group plays a crucial role in this process by undergoing redox cycling and producing ROS. These reactive species can cause DNA damage, leading to cell death. The compound also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Quinoxaline, 2-phenyl-, 1,4-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-oxido-3-phenylquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSXWFITYSXKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=O)C3=CC=CC=C3N2[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406826
Record name Quinoxaline, 2-phenyl-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5023-53-0
Record name Quinoxaline, 2-phenyl-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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